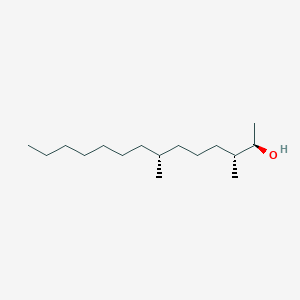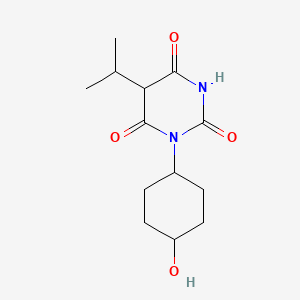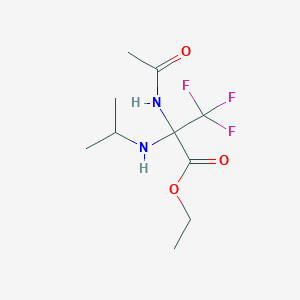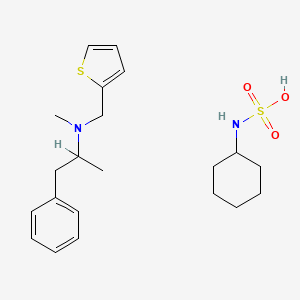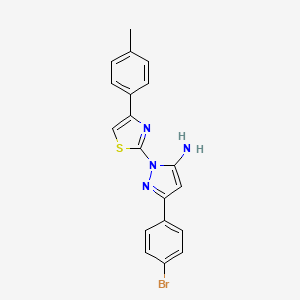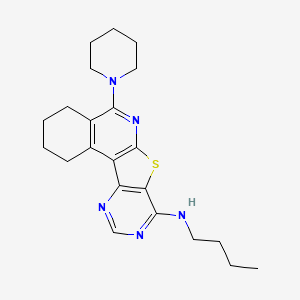![molecular formula C18H18N4O3 B14169699 Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate CAS No. 625376-02-5](/img/structure/B14169699.png)
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyran ring, along with various functional groups such as amino, benzyl, and cyano groups.
Méthodes De Préparation
The synthesis of ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate typically involves a multi-component reaction. One common method involves the reaction of diethyloxalacetate sodium salt with an aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups in the compound can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates
- Substituted 3-hydroxypyrazoles
- Imidazole-containing compounds
These compounds share structural similarities, such as the presence of pyrazole and pyran rings, but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
625376-02-5 |
|---|---|
Formule moléculaire |
C18H18N4O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate |
InChI |
InChI=1S/C18H18N4O3/c1-2-24-15(23)9-14-16-12(8-11-6-4-3-5-7-11)13(10-19)17(20)25-18(16)22-21-14/h3-7,12H,2,8-9,20H2,1H3,(H,21,22) |
Clé InChI |
FENTUVDIQGWLKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C2C(C(=C(OC2=NN1)N)C#N)CC3=CC=CC=C3 |
Solubilité |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
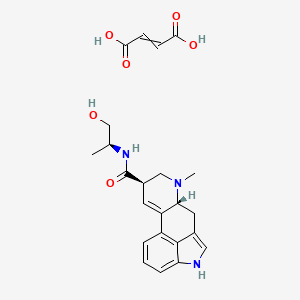
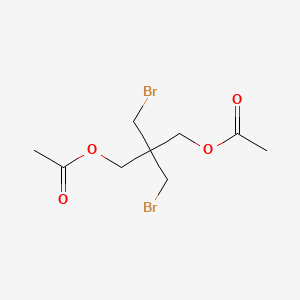
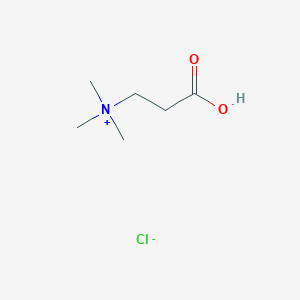
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
